4-(1,1-Dimethylethyl)-alpha,alpha-bis(1-methylethyl)benzenemethanol
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Overview
Description
4-(1,1-Dimethylethyl)-alpha,alpha-bis(1-methylethyl)benzenemethanol, also known as p-tert-Butylbenzyl alcohol, is an organic compound with the molecular formula C11H16O. It is a derivative of benzenemethanol and is characterized by the presence of a tert-butyl group and two isopropyl groups attached to the benzene ring. This compound is used in various chemical and industrial applications due to its unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,1-Dimethylethyl)-alpha,alpha-bis(1-methylethyl)benzenemethanol typically involves the alkylation of benzyl alcohol with tert-butyl chloride in the presence of a strong base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of catalysts such as zeolites can also enhance the efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions
4-(1,1-Dimethylethyl)-alpha,alpha-bis(1-methylethyl)benzenemethanol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding benzoic acid derivative.
Reduction: Reduction reactions can convert the alcohol group to an alkane.
Substitution: The tert-butyl and isopropyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often require the use of strong acids or bases as catalysts.
Major Products Formed
Oxidation: Formation of 4-(1,1-Dimethylethyl)benzoic acid.
Reduction: Formation of 4-(1,1-Dimethylethyl)benzene.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-(1,1-Dimethylethyl)-alpha,alpha-bis(1-methylethyl)benzenemethanol has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex organic compounds.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(1,1-Dimethylethyl)-alpha,alpha-bis(1-methylethyl)benzenemethanol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The presence of the tert-butyl and isopropyl groups enhances its lipophilicity, allowing it to interact with lipid membranes and potentially disrupt cellular processes .
Comparison with Similar Compounds
Similar Compounds
4-tert-Butylbenzyl alcohol: Similar structure but lacks the isopropyl groups.
4-Isopropylbenzyl alcohol: Contains isopropyl groups but lacks the tert-butyl group.
4-tert-Butylphenol: Contains the tert-butyl group but lacks the benzyl alcohol moiety.
Uniqueness
The unique combination of tert-butyl and isopropyl groups in 4-(1,1-Dimethylethyl)-alpha,alpha-bis(1-methylethyl)benzenemethanol imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
CAS No. |
87848-15-5 |
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Molecular Formula |
C17H28O |
Molecular Weight |
248.4 g/mol |
IUPAC Name |
3-(4-tert-butylphenyl)-2,4-dimethylpentan-3-ol |
InChI |
InChI=1S/C17H28O/c1-12(2)17(18,13(3)4)15-10-8-14(9-11-15)16(5,6)7/h8-13,18H,1-7H3 |
InChI Key |
QEIHREMCYJOANP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C1=CC=C(C=C1)C(C)(C)C)(C(C)C)O |
Origin of Product |
United States |
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